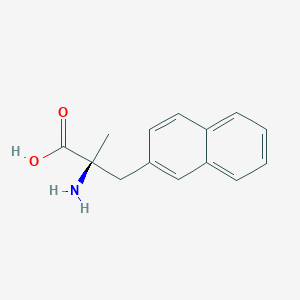![molecular formula C6H12ClNO B2756693 rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride CAS No. 1993173-24-2](/img/structure/B2756693.png)
rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride, also known as raclopride, is a selective dopamine D2 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mécanisme D'action
Raclopride works by binding to dopamine D2 receptors in the brain, thereby blocking the action of dopamine. This results in a decrease in dopamine-mediated neurotransmission, which can have a variety of effects on behavior and physiology.
Biochemical and physiological effects:
Raclopride has been shown to have a variety of biochemical and physiological effects, including reducing the rewarding effects of drugs of abuse, decreasing locomotor activity, and altering the release of other neurotransmitters such as serotonin and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride in lab experiments is its selectivity for dopamine D2 receptors, which allows for more precise manipulation of dopamine-mediated neurotransmission. However, one limitation is that it does not distinguish between D2 receptor subtypes, which may have different effects on behavior and physiology.
Orientations Futures
There are several potential future directions for research involving rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride, including investigating its effects on other neurotransmitter systems, exploring its potential therapeutic uses in disorders such as addiction and schizophrenia, and developing more selective D2 receptor antagonists. Additionally, further research is needed to fully understand the complex role of dopamine in the brain and its implications for behavior and physiology.
Méthodes De Synthèse
Raclopride can be synthesized by reacting 3,4-dihydroxybenzaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a reducing agent, followed by cyclization with hydrochloric acid. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
Raclopride is used in a variety of scientific research applications, including neuroimaging, behavioral studies, and pharmacological research. It is particularly useful in studying the role of dopamine in addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-5-2-4-8-6(1)5;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKGKUDAWRIJJ-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1OCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1OCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756610.png)
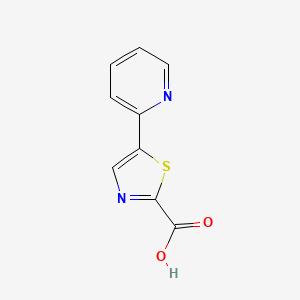

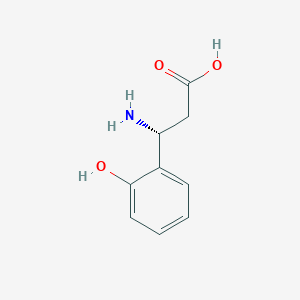
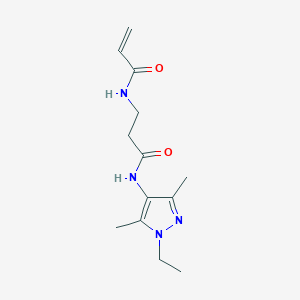

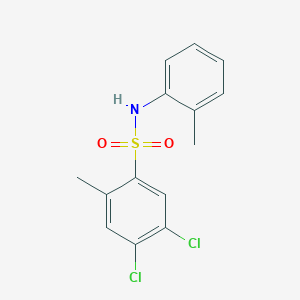
![Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2756624.png)
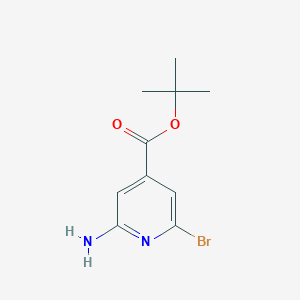
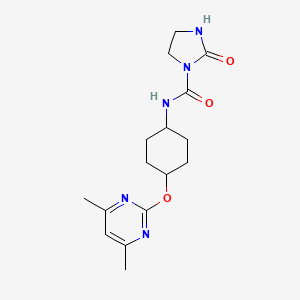
![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)
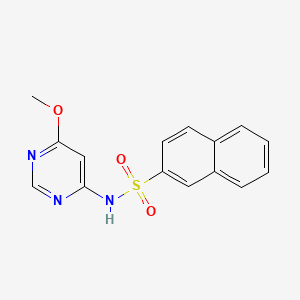
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2756631.png)
